

# SC-58272: A Technical History of a Pioneering N-Myristoyltransferase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |
|----------------------|----------|-----------|--|--|
| Compound Name:       | SC-58272 |           |  |  |
| Cat. No.:            | B1680878 | Get Quote |  |  |

An In-depth Guide to the Discovery, Development, and Scientific Contributions of a Key Antifungal Candidate

#### **Abstract**

SC-58272 emerged in the mid-1990s as a potent and highly selective inhibitor of Candida albicans N-myristoyltransferase (NMT), a critical enzyme for the viability of this opportunistic fungal pathogen. This technical guide details the discovery and development history of SC-58272, from its rational design based on a peptide substrate to its synthesis and extensive in vitro characterization. While demonstrating impressive enzymatic inhibition, SC-58272 ultimately fell short in in vivo efficacy, a crucial turning point that informed the subsequent development of non-peptidic NMT inhibitors. This document provides a comprehensive overview of the experimental methodologies, quantitative data, and the scientific legacy of SC-58272 for researchers and professionals in drug development.

# Introduction: The Rationale for Targeting Fungal N-Myristoyltransferase

N-myristoyltransferase (NMT) is a ubiquitous eukaryotic enzyme that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a variety of cellular proteins. This irreversible modification, known as N-myristoylation, is crucial for protein-membrane interactions, signal transduction, and the proper functioning of numerous proteins essential for cell viability. In pathogenic fungi such as Candida albicans, NMT is a



particularly attractive drug target. Its activity is essential for fungal growth and virulence, and significant structural differences between fungal and human NMTs allow for the development of selective inhibitors.

### **Discovery and Design of SC-58272**

**SC-58272** was developed by a team at G.D. Searle & Co. as a peptidomimetic inhibitor of C. albicans NMT (CaNMT). Its design was rationally based on the structure of a known octapeptide substrate of the enzyme. The core concept was to create a molecule that could effectively compete with the native peptide substrate for binding to the enzyme's active site.

#### From Substrate to Inhibitor: A Peptidomimetic Approach

The development of **SC-58272** began with the knowledge of preferred peptide substrates for CaNMT. By systematically modifying a lead octapeptide, the researchers aimed to enhance binding affinity and selectivity. **SC-58272** is a dipeptide derivative that retains key recognition elements of the substrate while incorporating non-natural moieties to improve its drug-like properties.

The chemical structure of **SC-58272** is N-({4-[4-(2-Methyl-1H-imidazol-1-yl)butyl]phenyl}acetyl)-L-seryl-N-(2-cyclohexylethyl)-L-lysinamide.

## Synthesis of SC-58272

The synthesis of **SC-58272** involves a multi-step process culminating in the coupling of a substituted phenylacetic acid derivative with a protected dipeptide amide, followed by deprotection.

#### **Experimental Protocol: Synthesis of SC-58272**

This is a generalized protocol based on standard peptide synthesis methodologies, as the specific, detailed protocol from the primary literature is not publicly available.

• Dipeptide Amide Formation: L-serine and L-lysine are coupled using standard peptide coupling reagents (e.g., DCC/HOBt or HATU). The C-terminus of lysine is first amidated with 2-cyclohexylethylamine. Protecting groups are used for the side chains of serine (e.g., Boc) and lysine (e.g., Boc) and the N-terminus of serine (e.g., Fmoc).



- Synthesis of the Phenylacetic Acid Moiety: 4-(2-Methyl-1H-imidazol-1-yl)butyl bromide is synthesized and used to alkylate a protected form of 4-hydroxyphenylacetic acid.
- Coupling and Deprotection: The N-terminal protecting group of the dipeptide amide is removed, and the resulting free amine is coupled with the synthesized phenylacetic acid derivative using a suitable coupling agent.
- Final Deprotection: All remaining protecting groups are removed under appropriate conditions (e.g., trifluoroacetic acid for Boc groups) to yield **SC-58272**.
- Purification: The final compound is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

#### In Vitro Characterization: Potency and Selectivity

SC-58272 demonstrated potent and selective inhibition of CaNMT in enzymatic assays.

**Ouantitative Data Summary** 

| Parameter   | Enzyme                           | Value    | Reference |
|-------------|----------------------------------|----------|-----------|
| IC50        | C. albicans NMT<br>(Strain B311) | 56 nM    | [1]       |
| Ki          | C. albicans NMT                  | 31 nM    | [2]       |
| Selectivity | Human NMT / C.<br>albicans NMT   | 250-fold | [1][2]    |

# **Experimental Protocol: N-Myristoyltransferase Inhibition Assay**

This is a generalized protocol for a scintillation proximity assay (SPA), a common method for measuring NMT activity.

- Reagents:
  - Purified recombinant C. albicans NMT and human NMT.



- [3H]-Myristoyl-CoA.
- A biotinylated peptide substrate (e.g., derived from a known N-myristoylated protein).
- Streptavidin-coated SPA beads.
- Assay buffer (e.g., Tris-HCl with Triton X-100 and DTT).
- SC-58272 or other test inhibitors dissolved in DMSO.
- Procedure:
  - 1. The assay is performed in a 96-well plate format.
  - 2. To each well, add the assay buffer, a solution of the test inhibitor at various concentrations, and the purified NMT enzyme.
  - 3. Initiate the enzymatic reaction by adding a mixture of the biotinylated peptide substrate and [3H]-Myristoyl-CoA.
  - 4. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
  - 5. Terminate the reaction by adding a stop solution (e.g., a solution with a high concentration of non-radiolabeled myristoyl-CoA and EDTA).
  - 6. Add the streptavidin-coated SPA beads to each well. The biotinylated peptide, if myristoylated with [3H]-myristate, will bind to the beads.
  - 7. When the radiolabeled product is in close proximity to the scintillant-impregnated beads, light is emitted.
  - 8. Measure the light output using a microplate scintillation counter.
- Data Analysis:
  - The amount of light emitted is proportional to the amount of [<sup>3</sup>H]-myristoylated peptide produced.



- 2. Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.
- 3. Determine the IC50 value by fitting the data to a dose-response curve.
- 4. Ki values can be determined through kinetic studies by varying the concentrations of both the substrate and the inhibitor.

#### **Mechanism of Action: Competitive Inhibition**

Kinetic studies revealed that **SC-58272** acts as a competitive inhibitor with respect to the peptide substrate.[2] This means that **SC-58272** binds to the same active site on the enzyme as the natural peptide, directly competing for binding. This mode of action is consistent with its rational design based on a substrate peptide.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [SC-58272: A Technical History of a Pioneering N-Myristoyltransferase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680878#sc-58272-discovery-and-development-history]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com